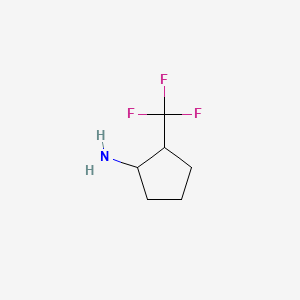

2-(Trifluoromethyl)cyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Trifluoromethyl)cyclopentan-1-amine is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. The presence of a trifluoromethyl group attached to a cyclopentane ring imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method offers good functional group tolerance and utilizes inexpensive or easy-to-handle materials.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)cyclopentan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of azides, nitriles, and other substituted derivatives.

Applications De Recherche Scientifique

2-(Trifluoromethyl)cyclopentan-1-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 2-(Trifluoromethyl)cyclohexan-1-amine

- 2-(Trifluoromethyl)cyclobutan-1-amine

- 2-(Trifluoromethyl)cyclopropan-1-amine

Comparison: 2-(Trifluoromethyl)cyclopentan-1-amine is unique due to its five-membered cyclopentane ring, which imparts distinct steric and electronic properties compared to its cyclohexane, cyclobutane, and cyclopropane analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Activité Biologique

2-(Trifluoromethyl)cyclopentan-1-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: C6H10F3N

- Molecular Weight: 153.15 g/mol

Synthesis:

The synthesis typically involves the trifluoromethylation of cyclopentylamine using sodium trifluoromethanesulfinate (CF3SO2Na), followed by purification processes to yield the hydrochloride form, which enhances solubility and stability.

The mechanism of action for this compound involves:

- Interaction with Enzymes: The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways.

- Receptor Binding: It may interact with various receptors, affecting signaling pathways that regulate physiological responses.

The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been evaluated against prostate cancer cell lines, demonstrating cytotoxicity that warrants further exploration in therapeutic contexts.

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| LNCaP | 15.0 | |

| PC-3 | 12.5 | |

| T47-D | 10.0 |

These values indicate that the compound exhibits significant cytotoxicity, particularly in hormone-dependent prostate cancer cells.

Mechanistic Studies

Further mechanistic studies have shown that treatment with this compound leads to:

- Apoptosis Induction: Staining assays revealed increased apoptosis in treated cells compared to controls, suggesting a potential role as an anticancer agent.

- Cell Cycle Arrest: Flow cytometry analyses indicated that the compound causes cell cycle arrest at the G1 phase, preventing proliferation .

Case Studies

Case Study 1: Prostate Cancer Treatment

In a recent study involving LNCaP and PC-3 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead structure for developing new prostate cancer therapies.

Case Study 2: Neuroinflammation

Another investigation explored the potential of this compound in models of neuroinflammation. The compound demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in activated microglia .

Propriétés

IUPAC Name |

2-(trifluoromethyl)cyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)4-2-1-3-5(4)10/h4-5H,1-3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYZHYSCBMUTQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695251 |

Source

|

| Record name | 2-(Trifluoromethyl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260678-84-9 |

Source

|

| Record name | 2-(Trifluoromethyl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.